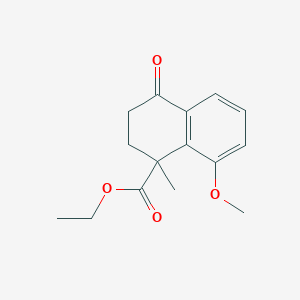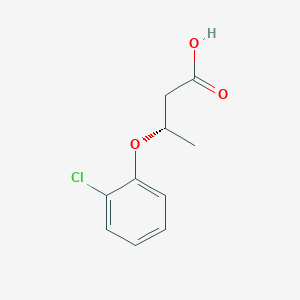
(S)-3-(2-Chlorophenoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2-Chlorophenoxy)butanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chlorophenoxy group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Chlorophenoxy)butanoic acid typically involves the reaction of 2-chlorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 2-chlorophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This allows for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound.
化学反応の分析
Types of Reactions
(S)-3-(2-Chlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various substituted phenoxy butanoic acid derivatives.
科学的研究の応用
(S)-3-(2-Chlorophenoxy)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-3-(2-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
2-(4-Bromo-2-chlorophenoxy)butanoic acid: Similar structure with a bromine substituent.
2-(2-Chlorophenoxy)propanoic acid: Similar structure with a propanoic acid backbone.
Uniqueness
(S)-3-(2-Chlorophenoxy)butanoic acid is unique due to its specific stereochemistry and the presence of the chlorophenoxy group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
214.64 g/mol |
IUPAC名 |
(3S)-3-(2-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChIキー |
JNZSMHIXJZFJIE-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CC(=O)O)OC1=CC=CC=C1Cl |
正規SMILES |
CC(CC(=O)O)OC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
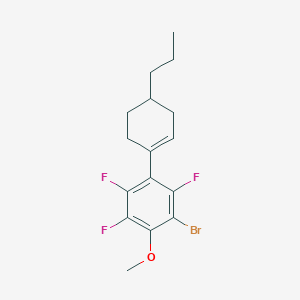
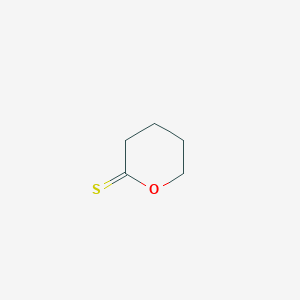
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)

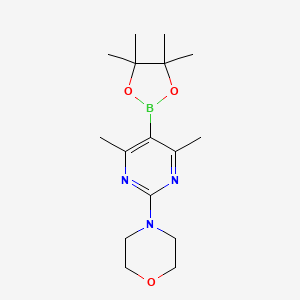
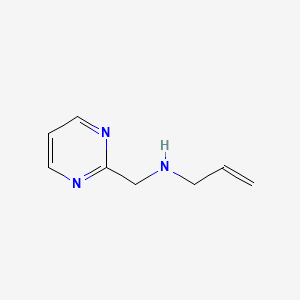
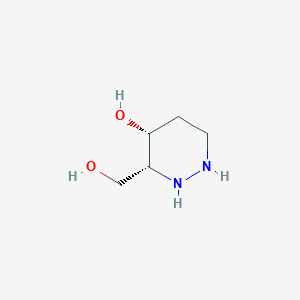
![[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-](/img/structure/B13100911.png)


